molecular formula C22H23BrN2O4 B2567035 3-(4-Bromophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one CAS No. 844854-85-9

3-(4-Bromophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one

Cat. No. B2567035
M. Wt: 459.34
InChI Key: LYMAOOVOHKCMBK-UHFFFAOYSA-N
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Description

This compound is a derivative of cinnoline, a benzo[c]pyridazine nucleus . It is synthesized as a potential antifungal agent . The compound is obtained in good yield via a three-step protocol .


Synthesis Analysis

The synthesis of this compound involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .


Molecular Structure Analysis

The structure of the compound was confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .


Chemical Reactions Analysis

The compound is obtained via a four-step protocol, shown in Scheme 1. The 1,2,4-triazole derivative is prepared in a very simple and efficient procedure .


Physical And Chemical Properties Analysis

The compound is obtained in good yield by aminomethylation reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde .

Scientific Research Applications

Chromones and Biological Activities : Chromones (1-benzopyran-4-ones) are naturally occurring compounds with a broad spectrum of physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are often attributed to their antioxidant properties, which can neutralize active oxygen species and interrupt free radical processes that lead to cellular damage and disease. The structural features important for radical scavenging activity in chromones include the double bond, a carbonyl group, and specific hydroxyl groups (Yadav et al., 2014).

Piperazine Derivatives and Therapeutic Use : Piperazine and its derivatives are prominent in the design of drugs due to their significant presence in various therapeutic agents, including antipsychotics, antidepressants, anticancer, and antiviral medications. The flexibility of the piperazine moiety allows for the generation of molecules with diverse pharmacological activities, impacted by slight modifications to the substitution pattern on the nucleus. This adaptability has led to piperazine-based molecules being a focal point in drug discovery, suggesting potential avenues for the exploration of the specific compound (Rathi et al., 2016).

properties

IUPAC Name

3-(4-bromophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O4/c23-16-3-1-15(2-4-16)19-14-29-22-17(21(19)28)5-6-20(27)18(22)13-25-9-7-24(8-10-25)11-12-26/h1-6,14,26-27H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMAOOVOHKCMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one

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